molecular formula C19H28N2O2 B7185567 (4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone

(4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B7185567
M. Wt: 316.4 g/mol
InChI Key: YCUUCFWTDZSAGH-UHFFFAOYSA-N
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Description

(4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is a synthetic organic compound It is characterized by the presence of a methoxy group, a methyl group, a piperidinylmethyl group, and a pyrrolidinylmethyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach might include:

    Formation of the Methoxy-Methylphenyl Intermediate: Starting with a suitable aromatic precursor, the methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions.

    Introduction of the Piperidinylmethyl Group: This step may involve the use of piperidine and a suitable alkylating agent to attach the piperidinylmethyl group to the intermediate.

    Formation of the Pyrrolidinylmethyl Group: Similar to the previous step, pyrrolidine and an appropriate alkylating agent can be used to introduce the pyrrolidinylmethyl group.

    Final Coupling Reaction: The final step involves coupling the intermediates to form the desired methanone compound under controlled conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The methanone group can be reduced to a methanol group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, it may serve as a probe to study receptor-ligand interactions or as a precursor for bioactive molecules.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
  • (2-Methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
  • (4-Methoxy-2-methylphenyl)-[3-(morpholin-1-ylmethyl)pyrrolidin-1-yl]methanone

Uniqueness

The presence of both methoxy and methyl groups on the aromatic ring, along with the piperidinylmethyl and pyrrolidinylmethyl groups, makes (4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone unique. These structural features may confer specific physicochemical properties, such as solubility, stability, and reactivity, which can be advantageous in various applications.

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15-12-17(23-2)6-7-18(15)19(22)21-11-8-16(14-21)13-20-9-4-3-5-10-20/h6-7,12,16H,3-5,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUUCFWTDZSAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N2CCC(C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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